molecular formula C11H14ClN3O B12942712 2-(7-Chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)-2-methylpropan-1-ol

2-(7-Chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)-2-methylpropan-1-ol

Cat. No.: B12942712
M. Wt: 239.70 g/mol
InChI Key: DEOWZIMJGIYVJU-UHFFFAOYSA-N
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Description

2-(7-Chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)-2-methylpropan-1-ol is a chemical compound belonging to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The unique structure of this compound, featuring a pyrazolo[1,5-a]pyrimidine core, makes it a subject of interest for researchers.

Preparation Methods

The synthesis of 2-(7-Chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)-2-methylpropan-1-ol typically involves the reaction of 7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-amine with appropriate reagents under controlled conditions. One common method includes the use of ethanol as a solvent and ethoxymethylenmalonitrile as a reactant, added dropwise over a period of time . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different derivatives depending on the reagents used.

    Substitution: The chlorine atom in the compound can be substituted with other groups using appropriate nucleophiles. Common reagents and conditions for these reactions include the use of strong oxidizing or reducing agents, and nucleophiles like amines or thiols. .

Scientific Research Applications

2-(7-Chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)-2-methylpropan-1-ol has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For instance, in medicinal chemistry, it may inhibit certain enzymes involved in disease pathways .

Comparison with Similar Compounds

Compared to other pyrazolo[1,5-a]pyrimidine derivatives, 2-(7-Chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)-2-methylpropan-1-ol is unique due to its specific substituents, which confer distinct chemical and biological properties. Similar compounds include:

These compounds share the pyrazolo[1,5-a]pyrimidine core but differ in their substituents, leading to variations in their reactivity and applications.

Properties

Molecular Formula

C11H14ClN3O

Molecular Weight

239.70 g/mol

IUPAC Name

2-(7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)-2-methylpropan-1-ol

InChI

InChI=1S/C11H14ClN3O/c1-7-4-10-13-8(11(2,3)6-16)5-9(12)15(10)14-7/h4-5,16H,6H2,1-3H3

InChI Key

DEOWZIMJGIYVJU-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(=C1)N=C(C=C2Cl)C(C)(C)CO

Origin of Product

United States

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